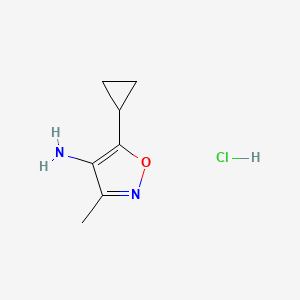![molecular formula C17H21N3O4 B1378752 benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate CAS No. 1461707-84-5](/img/structure/B1378752.png)
benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate
Descripción general
Descripción
Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate (also known as BNDPC) is an organic compound with a unique structure and properties. It is an aromatic heterocyclic compound with two nitrogen atoms in the ring structure, which gives it an interesting reactivity and unique properties. BNDPC has a wide range of applications in the scientific research field, from drug development to biochemical studies.
Aplicaciones Científicas De Investigación
One of the key features of BNDPC is its aromatic moiety, a benzyl group (C6H5CH2) attached to a carbamate functional group (O=C(NH)-O-CH2-). This combination of the aromatic group, the spirocyclic ring system, and the functional groups creates a molecule with unique reactivity and potential for various interactions with other molecules.
-
Nanozymes : Nanozymes are nanomaterials with enzyme-like characteristics . They have been used in various fields such as clinical medicine, food safety, environmental monitoring, and chemical production . The unique structure and reactivity of BNDPC could potentially be explored in the context of nanozymes.
-
Noble Metal Nanoclusters : Noble metal nanoclusters, such as gold and silver, have been increasingly used in artificial enzyme research . They exhibit structural complexity and hierarchy comparable to those of natural proteins . Given the complex structure of BNDPC, it might be interesting to explore its potential in this area.
-
Drug Development : BNDPC could potentially be used in drug development. Its unique structure and reactivity might allow it to interact with biological targets in novel ways.
-
Corrosion Inhibition : BNDPC could potentially be used as a corrosion inhibitor. Its structure might allow it to form protective layers on metal surfaces.
-
Heterocyclic Chemistry Synthesis : BNDPC could potentially be used in the synthesis of heterocyclic compounds. Its structure contains several functional groups that could be useful in this context.
-
Nanozymes : Nanozymes are nanomaterials with enzyme-like characteristics . They have been used in various fields such as clinical medicine, food safety, environmental monitoring, and chemical production . The unique structure and reactivity of BNDPC could potentially be explored in the context of nanozymes .
-
Noble Metal Nanoclusters : Noble metal nanoclusters, such as gold and silver, have been increasingly used in artificial enzyme research . They exhibit structural complexity and hierarchy comparable to those of natural proteins . Given the complex structure of BNDPC, it might be interesting to explore its potential in this area .
-
Drug Development : BNDPC could potentially be used in drug development. Its unique structure and reactivity might allow it to interact with biological targets in novel ways.
-
Corrosion Inhibition : BNDPC could potentially be used as a corrosion inhibitor. Its structure might allow it to form protective layers on metal surfaces.
-
Heterocyclic Chemistry Synthesis : BNDPC could potentially be used in the synthesis of heterocyclic compounds. Its structure contains several functional groups that could be useful in this context.
Propiedades
IUPAC Name |
benzyl N-[3-(6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-14-17(8-4-9-17)19-15(22)20(14)11-5-10-18-16(23)24-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,18,23)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHQWEIRFGOPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=O)N2)CCCNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



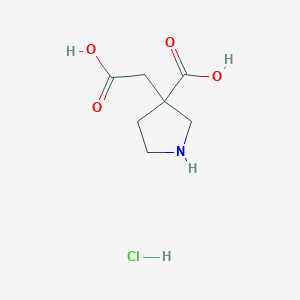
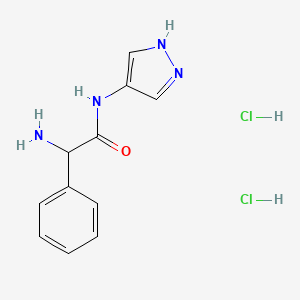
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
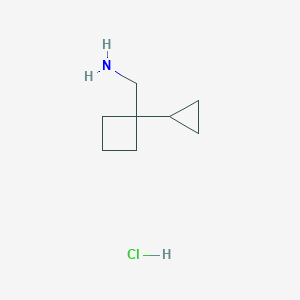
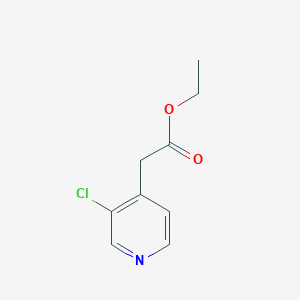
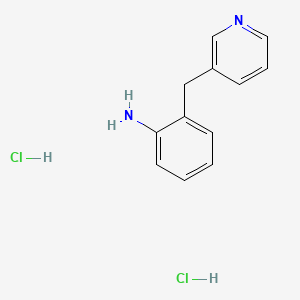
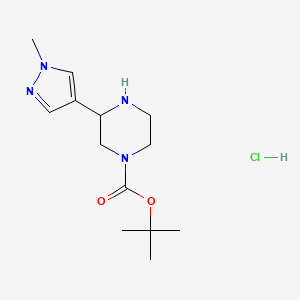
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
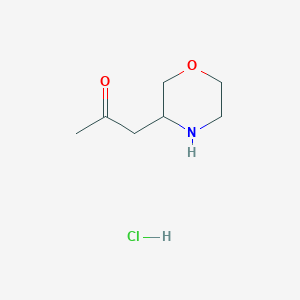
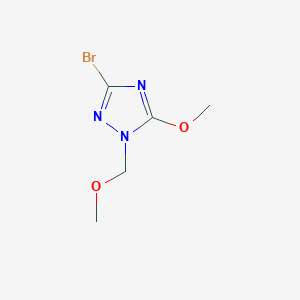
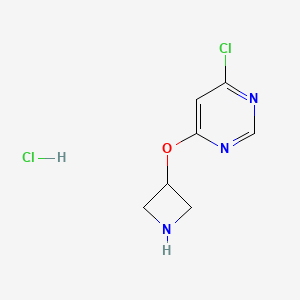

![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
